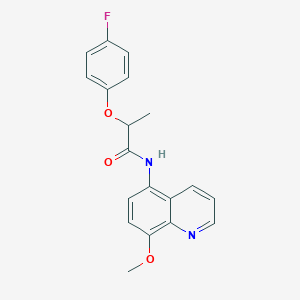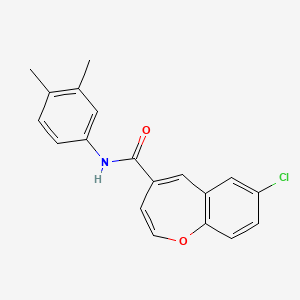
2-(4-fluorophenoxy)-N-(8-methoxyquinolin-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenoxy)-N-(8-methoxyquinolin-5-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorophenoxy group and a methoxyquinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(8-methoxyquinolin-5-yl)propanamide typically involves the following steps:
-
Formation of 4-fluorophenoxypropanamide
Starting Materials: 4-fluorophenol, propanoyl chloride, and a base such as triethylamine.
Reaction Conditions: The reaction is carried out in an inert solvent like dichloromethane at low temperatures (0-5°C) to form 4-fluorophenoxypropanamide.
-
Formation of 8-methoxyquinoline
Starting Materials: 8-hydroxyquinoline and methanol.
Reaction Conditions: The reaction is typically conducted under acidic conditions with a catalyst like sulfuric acid to yield 8-methoxyquinoline.
-
Coupling Reaction
Starting Materials: 4-fluorophenoxypropanamide and 8-methoxyquinoline.
Reaction Conditions: The coupling reaction is performed in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically conducted in acidic or basic media.
Products: Oxidation of the methoxy group to form quinoline derivatives with carbonyl functionalities.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents like tetrahydrofuran.
Products: Reduction of the amide group to form amines.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Conducted in polar solvents like dimethyl sulfoxide.
Products: Substitution of the fluorine atom to form various derivatives.
科学研究应用
2-(4-fluorophenoxy)-N-(8-methoxyquinolin-5-yl)propanamide has several scientific research applications:
-
Medicinal Chemistry
Anticancer Agents: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Antimicrobial Agents: Studied for its antimicrobial properties against various bacterial and fungal strains.
-
Materials Science
Organic Electronics: Explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.
-
Biological Research
Enzyme Inhibition: Used as a tool compound to study enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 2-(4-fluorophenoxy)-N-(8-methoxyquinolin-5-yl)propanamide involves its interaction with specific molecular targets:
-
Molecular Targets
Enzymes: Inhibits enzymes such as kinases and proteases that are involved in cellular signaling and metabolism.
Receptors: Binds to specific receptors on the cell surface, modulating signal transduction pathways.
-
Pathways Involved
Apoptosis: Induces apoptosis in cancer cells by activating caspase pathways.
Cell Cycle Arrest: Causes cell cycle arrest at specific phases, inhibiting cell proliferation.
相似化合物的比较
Similar Compounds
-
2-(4-chlorophenoxy)-N-(8-methoxyquinolin-5-yl)propanamide
Comparison: Similar structure but with a chlorine atom instead of fluorine. Exhibits different electronic properties and reactivity.
-
2-(4-bromophenoxy)-N-(8-methoxyquinolin-5-yl)propanamide
Comparison: Contains a bromine atom instead of fluorine. Shows variations in biological activity and chemical stability.
-
2-(4-methylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide
Comparison: Features a methyl group instead of fluorine. Demonstrates different pharmacokinetic and pharmacodynamic profiles.
Uniqueness
2-(4-fluorophenoxy)-N-(8-methoxyquinolin-5-yl)propanamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its biological activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
属性
分子式 |
C19H17FN2O3 |
|---|---|
分子量 |
340.3 g/mol |
IUPAC 名称 |
2-(4-fluorophenoxy)-N-(8-methoxyquinolin-5-yl)propanamide |
InChI |
InChI=1S/C19H17FN2O3/c1-12(25-14-7-5-13(20)6-8-14)19(23)22-16-9-10-17(24-2)18-15(16)4-3-11-21-18/h3-12H,1-2H3,(H,22,23) |
InChI 键 |
GXSJNARISKNABV-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC1=C2C=CC=NC2=C(C=C1)OC)OC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(piperazin-1-yl)-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11329567.png)
![N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B11329575.png)
![5-(3-bromophenyl)-6-(3-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11329577.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B11329581.png)
![7-Chloro-1-(4-methylphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11329584.png)
![2-ethoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11329586.png)
![7-fluoro-1-(3-hydroxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11329594.png)

![3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11329609.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-butoxybenzamide](/img/structure/B11329633.png)
![Methyl 2-{[(7-chloro-1-benzoxepin-4-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11329639.png)

![N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methyl-4-nitrobenzamide](/img/structure/B11329647.png)
![5-(4-methoxyphenyl)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11329665.png)
